molecular formula C12H22BrN B1282250 12-Bromododecanenitrile CAS No. 54863-47-7

12-Bromododecanenitrile

Cat. No. B1282250
CAS RN: 54863-47-7
M. Wt: 260.21 g/mol
InChI Key: REWUNQPQBYXSQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, a bromo-capped diruthenium complex is generated using N-bromosuccinimide (NBS) and exhibits catalytic utility for bromination reactions . Similarly, 5-bromopenta-2,4-diynenitrile is synthesized from commercially available compounds and further reacts with secondary amines to form various functionalized scaffolds . A stable 1-bromoalumole is synthesized through the reaction of a dilithio derivative with AlBr3, demonstrating the potential for further functionalization . The synthesis of 1-bromododecane using hydrobromic acid is also reported, achieving high yield and purity .

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for understanding their reactivity and potential applications. The crystal and molecular structure of 12-bromo[2.2][2.2]paracyclophane is determined by X-ray diffraction, revealing an orthorhombic crystal structure with a unique arrangement of benzene rings . The structure of 4-bromo-2,6-dichlorobenzonitrile is described as normal, with interesting crystal packing features that suggest interactions between the nitrile and bromine moieties .

Chemical Reactions Analysis

Brominated compounds participate in a variety of chemical reactions. The diruthenium complex mentioned earlier catalyzes olefin aziridination in the presence of NBS . The reactivity of 5-bromopenta-2,4-diynenitrile towards terminal alkynes leads to the formation of diene and benzofulvene scaffolds, with the reaction mechanism investigated both experimentally and theoretically . The n-bromododecane-1,12-diols synthesized in one study are used as conformational probes for general anesthetic target sites, demonstrating the diverse applications of brominated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. The n-bromododecane-1,12-diols show a large dependence on the position of the bromine atom for their partition coefficients and inhibition constants for firefly luciferase, indicating the importance of molecular conformation for their biological activity . The crystal packing in 4-bromo-2,6-dichlorobenzonitrile suggests a potential interaction between the nitrile group and bromine, which could affect its reactivity and physical properties .

properties

IUPAC Name

12-bromododecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrN/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWUNQPQBYXSQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCC#N)CCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80518678
Record name 12-Bromododecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-Bromododecanenitrile

CAS RN

54863-47-7
Record name 12-Bromododecanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80518678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
C Varner, X Zhou, ZK Saxman, JD Leger… - Chemical Physics, 2018 - Elsevier
… Sodium azide (0.3 g, 4.6 mmol) was added to a (1.0 g, 3.8 mmol) solution of 12-bromododecanenitrile in anhydrous DMF (10 mL). The resultant mixture was stirred at 60 C for 12 h. …
Number of citations: 15 www.sciencedirect.com
SC Sinha, A Sinha-Bagchi… - The Journal of Organic …, 1993 - ACS Publications
… (R)-l 1-Acetoxy-12-bromododecanenitrile (8c). Using method B, diol 7c (72 mg, 0.34 mmol) was converted to 8c(90 mg, 83%) in the form of a colorless oil: [«Id +8.15 (c = …
Number of citations: 64 pubs.acs.org
X Zhou - 2019 - search.proquest.com
A recent development in the field of DNA nanotechnology is the use of synthetic moieties that are tethered to DNA to construct functional nanostructures for a wide range of applications. …
Number of citations: 0 search.proquest.com

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